Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile
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Overview
Description
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C8N4. It is a derivative of cyclobutadiene, a highly reactive and strained four-membered ring system. The presence of four nitrile groups attached to the cyclobutadiene ring makes this compound unique and of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetracyanoethylene with butadiene in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrile groups or the cyclobutadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dicarboxylic acids, while reduction can produce tetraamines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile involves its interaction with molecular targets through its nitrile groups and the reactive cyclobutadiene ring. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function. The compound’s reactivity also allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Cyclobuta-1,3-diene-1,2,3,4-tetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
Cyclobutadiene: The parent compound without any substituents.
Tetracyanoethylene: A related compound with four nitrile groups but without the cyclobutadiene ring.
Uniqueness: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of the strained cyclobutadiene ring and the electron-withdrawing nitrile groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
922728-86-7 |
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Molecular Formula |
C8N4 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C8N4/c9-1-5-6(2-10)8(4-12)7(5)3-11 |
InChI Key |
MGZGUCBDYVJZTL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C1C#N)C#N)C#N |
Origin of Product |
United States |
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